molecular formula C17H15ClN2O5 B5499510 N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]alanine

N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]alanine

Cat. No. B5499510
M. Wt: 362.8 g/mol
InChI Key: JJXSLXXACNKCRL-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]alanine, commonly known as CPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPAA is an acrylamide derivative that has a furan ring and a chlorophenyl group attached to it. The compound is synthesized through a multistep process that involves the use of various reagents and catalysts.

Mechanism of Action

The mechanism of action of CPAA is not well understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. CPAA has been shown to inhibit the activity of enzymes such as DNA topoisomerase and histone deacetylase, which are known to play a role in cancer cell growth.
Biochemical and Physiological Effects:
CPAA has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of gene expression. CPAA has also been shown to have anti-inflammatory properties and to exhibit antioxidant activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPAA in lab experiments is its ability to inhibit the growth of cancer cells, making it a valuable tool for studying cancer biology. CPAA is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using CPAA in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on CPAA, including the development of more efficient synthesis methods, the identification of its molecular targets, and the development of new applications for the compound. CPAA may also be used as a starting material for the synthesis of novel compounds with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of CPAA and its potential applications in various fields.

Synthesis Methods

The synthesis of CPAA involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final step of the reaction to produce CPAA. The starting materials for the synthesis of CPAA are furoic acid, 4-chlorobenzaldehyde, and alanine. These materials are subjected to various chemical reactions, including esterification, amidation, and acylation, to produce the intermediate compounds. The final step of the reaction involves the coupling of the intermediate compounds to produce CPAA.

Scientific Research Applications

CPAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, CPAA has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. In biochemistry, CPAA has been used as a tool to study the mechanism of action of certain enzymes. In material science, CPAA has been used to synthesize novel materials with unique properties.

properties

IUPAC Name

2-[[(E)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5/c1-10(17(23)24)19-15(21)13(9-11-4-6-12(18)7-5-11)20-16(22)14-3-2-8-25-14/h2-10H,1H3,(H,19,21)(H,20,22)(H,23,24)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXSLXXACNKCRL-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(E)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propanoic acid

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